Cas no 1156581-06-4 (4-(dimethylamino)-3-fluorobenzene-1-carbothioamide)

4-(dimethylamino)-3-fluorobenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide
- 1156581-06-4
- EN300-1859303
- SCHEMBL4302500
-
- Inchi: 1S/C9H11FN2S/c1-12(2)8-4-3-6(9(11)13)5-7(8)10/h3-5H,1-2H3,(H2,11,13)
- InChI Key: LYKYWTQBKGIKFD-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC(=C(C=1)F)N(C)C)N
Computed Properties
- Exact Mass: 198.06269769g/mol
- Monoisotopic Mass: 198.06269769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 61.4Ų
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859303-0.05g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 0.05g |
$348.0 | 2023-09-18 | ||
Enamine | EN300-1859303-10g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 10g |
$1778.0 | 2023-09-18 | ||
Enamine | EN300-1859303-0.5g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 0.5g |
$397.0 | 2023-09-18 | ||
Enamine | EN300-1859303-2.5g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 2.5g |
$810.0 | 2023-09-18 | ||
Enamine | EN300-1859303-0.1g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 0.1g |
$364.0 | 2023-09-18 | ||
Enamine | EN300-1859303-5.0g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1859303-1.0g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1859303-5g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 5g |
$1199.0 | 2023-09-18 | ||
Enamine | EN300-1859303-0.25g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1859303-10.0g |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide |
1156581-06-4 | 10g |
$4236.0 | 2023-06-02 |
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide Related Literature
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
Additional information on 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide
Introduction to 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide (CAS No. 1156581-06-4)
4-(dimethylamino)-3-fluorobenzene-1-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 1156581-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzene derivatives featuring a fluorine substituent and an amide-thioamide functional group, which endows it with unique chemical properties and potential biological activities. The presence of both a dimethylamino group and a thioamide moiety makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural features of 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide contribute to its reactivity and interaction with biological targets. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the compound's pharmacokinetic profile. Additionally, the thioamide group introduces a polar region that can engage in hydrogen bonding, which is essential for effective binding to biological receptors. These characteristics make the compound an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their broad spectrum of biological activities. Studies have shown that fluorine substitution can significantly alter the pharmacological properties of molecules, leading to improved efficacy and reduced toxicity. 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide is no exception, as preliminary investigations suggest its potential in inhibiting certain enzymes and receptors involved in inflammatory and infectious diseases. The dimethylamino group further enhances its interaction with biological targets by providing a positive charge, which can facilitate binding to negatively charged residues on proteins.
The synthesis of 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework efficiently. The introduction of the thioamide group at the 1-position of the benzene ring is particularly challenging but crucial for achieving the desired biological activity. Recent advancements in synthetic chemistry have enabled researchers to optimize these reactions, making it feasible to produce larger quantities of the compound for further studies.
One of the most compelling aspects of 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide is its potential application in developing novel therapeutic agents. The combination of structural features makes it a versatile scaffold for drug design, allowing modifications at various positions to tailor its biological activity. Researchers are exploring its potential in treating conditions such as cancer, where targeted inhibition of specific enzymes or receptors is crucial. Additionally, its ability to interact with biological targets through multiple mechanisms suggests that it could be developed into a broad-spectrum therapeutic agent.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to enhance drug-like properties such as solubility, metabolic stability, and binding affinity. 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide exemplifies these advantages, as it combines a fluorine substituent with functional groups that can interact with biological targets effectively. These findings have prompted further investigation into its pharmacological profile, including preclinical studies to evaluate its safety and efficacy.
The development of new drugs often involves extensive screening of compounds to identify those with promising biological activity. 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide has emerged as a compound of interest in this context due to its unique structural features and potential therapeutic applications. Researchers are employing high-throughput screening techniques to assess its interaction with various biological targets, including enzymes and receptors involved in disease pathways. These efforts are part of a broader effort to accelerate drug discovery by leveraging structurally diverse compounds like 4-(dimethylamino)-3-fluorobenziamide.
The future prospects for 4-(dimethylamino)-3-fluorobenzene-1-carbothioamide are promising, with ongoing research aimed at optimizing its synthesis and evaluating its pharmacological properties further. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing targeted therapies that address unmet medical needs.
In conclusion,4-(dimethylamino)-3-fluorobenzene-1-carbothioamide (CAS No. 1156581-06-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a fluorine substituent and functional groups such as dimethylamino and thioamide makes it a versatile scaffold for drug design. With continued research and development,4-(dimethylamino)-3-fluorobenzene-1-carbothioamide holds promise for contributing to the discovery and development of novel therapeutic agents that address various diseases.
1156581-06-4 (4-(dimethylamino)-3-fluorobenzene-1-carbothioamide) Related Products
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)




